N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran ring fused with a carboxamide group and an acetamidophenyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: This step often involves the reaction of the benzofuran derivative with an amine or amide source under suitable conditions.
Attachment of the Acetamidophenyl Group: This can be done through acylation reactions where the benzofuran carboxamide reacts with 4-acetamidophenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use catalysts and optimized reaction conditions to facilitate the synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can modify the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.
N-(4-hydroxyphenyl)acetamide: Another compound with similar structural features.
Uniqueness
N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)18-13-6-8-14(9-7-13)19-17(21)16-10-12-4-2-3-5-15(12)22-16/h2-10H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFGKZSYNABYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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